

Check Availability & Pricing

# Pharmacological Profile of FT113: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of **FT113**, a potent and orally bioavailable small molecule inhibitor of Fatty Acid Synthase (FASN). **FT113** has demonstrated significant potential in both oncology and virology, primarily through its targeted inhibition of de novo lipogenesis. This document summarizes key in vitro and in vivo data, details experimental methodologies, and illustrates relevant biological pathways and workflows.

### Introduction

**FT113**, with the formal name --INVALID-LINK---methanone, is a novel compound identified through high-throughput screening of substituted piperazines.[1] It targets the ketoacyl reductase (KR) domain of FASN, a critical enzyme in the de novo synthesis of fatty acids.[2] Many cancer cells and certain viruses exhibit a heightened reliance on FASN for proliferation and replication, making it an attractive therapeutic target.[3][4] **FT113** has shown promise as an anti-cancer agent and as a host-directed antiviral against SARS-CoV-2.[3][5]

#### **Mechanism of Action**

**FT113** exerts its pharmacological effect by inhibiting the enzymatic activity of FASN. FASN is a multi-enzyme complex that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. By inhibiting FASN, **FT113** disrupts the production of fatty acids required for membrane synthesis, energy storage, and the generation of signaling molecules. In cancer cells, this leads



to an accumulation of the FASN substrate malonyl-CoA, induction of apoptosis, and inhibition of cell proliferation.[2][3] In the context of viral infections, such as SARS-CoV-2, inhibition of host cell fatty acid synthesis by **FT113** has been shown to block viral replication, as the virus hijacks this pathway for its own propagation.[5]



Click to download full resolution via product page

Caption: Mechanism of action of FT113 in the fatty acid synthesis pathway.

# **In Vitro Activity**

**FT113** has demonstrated potent inhibitory activity against FASN and various cancer cell lines, as well as antiviral activity against SARS-CoV-2.

Table 1: In Vitro Inhibitory Activity of FT113



| Target/Assay                                | Cell Line/System                            | IC50/EC50 (nM) | Reference |
|---------------------------------------------|---------------------------------------------|----------------|-----------|
| FASN Inhibition                             | Recombinant Human<br>FASN                   | 213            | [3]       |
| FASN Activity                               | BT474 (Human Breast<br>Cancer)              | 90             | [3]       |
| Cell Proliferation                          | PC3 (Human Prostate<br>Cancer)              | 47             | [3]       |
| MV4-11 (Human<br>Acute Myeloid<br>Leukemia) | 26                                          | [3]            |           |
| Antiviral Activity                          | SARS-CoV-2-mNG in<br>HEK293T-hACE2<br>cells | 17             | [5]       |

# **In Vivo Efficacy**

The anti-tumor activity of **FT113** has been evaluated in a mouse xenograft model.

Table 2: In Vivo Anti-Tumor Efficacy of FT113

| Model                     | Dosing<br>Regimen | Tumor Growth<br>Inhibition               | Pharmacodyna<br>mic Marker               | Reference |
|---------------------------|-------------------|------------------------------------------|------------------------------------------|-----------|
| MV4-11 Mouse<br>Xenograft | 25 mg/kg, p.o.    | 32%                                      | Increased<br>intratumoral<br>malonyl-CoA | [2][3]    |
| 50 mg/kg, p.o.            | 50%               | Increased<br>intratumoral<br>malonyl-CoA | [2][3]                                   |           |

# **Pharmacokinetic Profile**



Limited pharmacokinetic data for **FT113** is publicly available. The compound has demonstrated good oral bioavailability in preclinical species.

Table 3: Pharmacokinetic Parameters of FT113

| Species | Route of<br>Administration | Bioavailability (%) | Reference |
|---------|----------------------------|---------------------|-----------|
| Mouse   | Oral (p.o.)                | 95                  | [6]       |
| Rat     | Oral (p.o.)                | 84                  | [6]       |

Note: Comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of **FT113**, including its metabolic pathways and potential for cytochrome P450 inhibition, are not currently available in the public domain.

# **Experimental Protocols**

- Enzyme: Full-length recombinant human FASN.
- Methodology: The assay measures the activity of FASN. The specific protocol for
  determining the IC50 of FT113 against recombinant FASN is detailed in the primary
  literature.[1] A similar protocol for a FASN thioesterase domain inhibition assay involves
  diluting the stock protein and incubating it with varying concentrations of the inhibitor before
  adding a fluorogenic substrate like 4-methylumbelliferyl heptanoate.[7] Fluorescence is then
  monitored over time to determine the rate of substrate hydrolysis.[7]
- Cell Line: BT474 human breast cancer cells.
- Methodology: Cells are treated with varying concentrations of FT113. Subsequently, <sup>14</sup>C-labeled acetate is added to the culture medium. The cells are then lysed, and the lipids are extracted. The amount of <sup>14</sup>C incorporated into the lipid fraction is quantified using scintillation counting. The IC50 is calculated as the concentration of FT113 that reduces <sup>14</sup>C-acetate incorporation by 50% compared to a vehicle control.[3]
- Cell Lines: PC3 human prostate cancer and MV4-11 human acute myeloid leukemia cells.[3]

## Foundational & Exploratory





- Methodology: Cells are seeded in 96-well plates and treated with a range of FT113 concentrations. After a defined incubation period (typically 72 hours), cell viability is assessed using a standard method such as the alamarBlue or CellTiter-Glo assay.[7] The IC50 is determined by plotting cell viability against the logarithm of the inhibitor concentration.[7]
- Animal Model: Nude mice bearing MV4-11 human acute myeloid leukemia cell xenografts.[3]
- Methodology: Once tumors reach a specified size, mice are randomized into treatment and control groups. **FT113** is administered orally (p.o.) at doses of 25 and 50 mg/kg.[2][3] Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors are excised for pharmacodynamic analysis, such as the measurement of intratumoral malonyl-CoA levels.[2][3]





Click to download full resolution via product page

Caption: Experimental workflow for in vivo anti-tumor efficacy assessment of FT113.

- Cell Line: HEK293T cells expressing human angiotensin-converting enzyme 2 (HEK293T-hACE2).[5]
- Virus: Infectious-clone-derived mNeonGreen severe acute respiratory syndrome coronavirus 2 reporter virus (SARS-CoV-2-mNG).[5]
- Methodology: HEK293T-hACE2 cells are pre-treated with various concentrations of FT113 before being infected with the SARS-CoV-2-mNG reporter virus. After a defined incubation



period, viral replication is quantified by measuring the fluorescence of the mNeonGreen reporter protein. The EC50 is calculated as the concentration of **FT113** that inhibits viral replication by 50%.[5]

## **Summary and Future Directions**

**FT113** is a potent, orally bioavailable FASN inhibitor with demonstrated anti-cancer and antiviral properties. Its mechanism of action, through the disruption of de novo lipogenesis, provides a strong rationale for its therapeutic potential in diseases characterized by metabolic reprogramming. While the in vitro and in vivo efficacy data are promising, a more comprehensive understanding of its pharmacokinetic and metabolic profile is necessary for further clinical development. Future studies should focus on elucidating its ADME properties, identifying potential metabolites, and evaluating its safety profile in more detail.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Emerging role of Fatty acid synthase in tumor initiation: implications for cancer prevention
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of FT113: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15573709#pharmacological-profile-of-ft113]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com